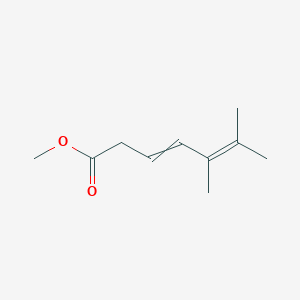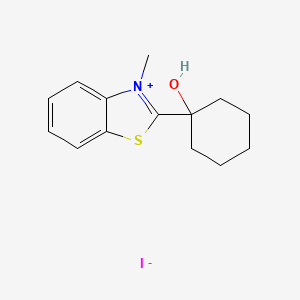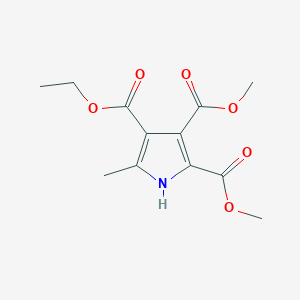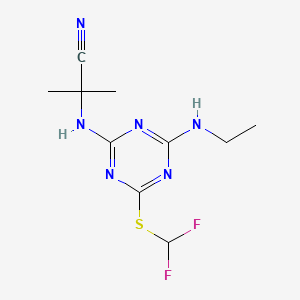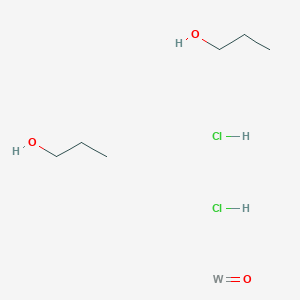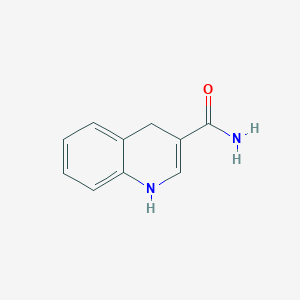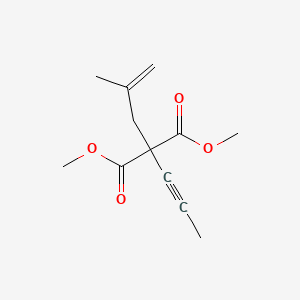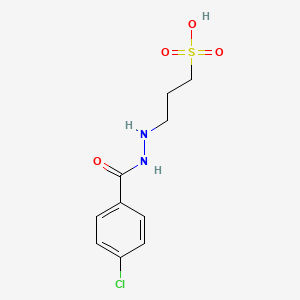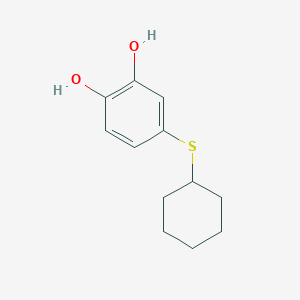
4-(Cyclohexylsulfanyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylsulfanyl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: This can be achieved by reacting cyclohexylthiol with a suitable benzene derivative under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydroxylation: Using catalysts such as iron or copper to facilitate the hydroxylation of benzene derivatives.
Sulfurization: Introducing the cyclohexylsulfanyl group through sulfurization reactions, often under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron, copper, palladium.
Major Products
Quinones: Formed through oxidation.
Cyclohexylsulfanylbenzene: Formed through reduction.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-(Cyclohexylsulfanyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylsulfanyl)benzene-1,2-diol involves:
Oxidative Stress Modulation: The compound can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the cyclohexylsulfanyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Uniqueness
4-(Cyclohexylsulfanyl)benzene-1,2-diol is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Properties
CAS No. |
111040-82-5 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-cyclohexylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
InChI Key |
MKEIJRJOKAQGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


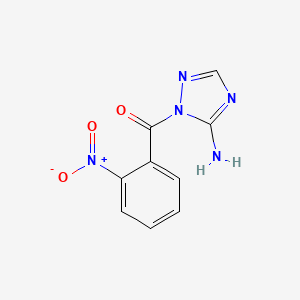
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
